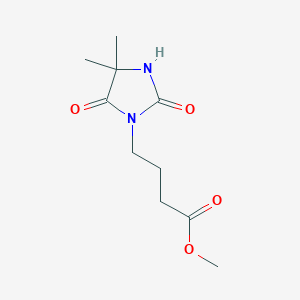![molecular formula C12H9ClN2O3 B1420330 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 1097788-36-7](/img/structure/B1420330.png)
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one
説明
The compound “1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one” is a chemical compound with a molecular weight of 215.591 . It is also known as "3-chloro-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone" .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .Molecular Structure Analysis
The molecular structure of the compound has been studied . The optimized bond lengths and angles show good agreements with experimental data using DFT/B3LYP method .Chemical Reactions Analysis
The compound has been involved in various chemical reactions . For instance, the reaction of 3-formyl benzofurans with both electron-withdrawing groups (chloro, bromo, and nitro) and electron-donating groups (methyl and methoxy) at the C-5 has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.68 g/mol . It has a XLogP3-AA value of 3.7, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .科学的研究の応用
Antihypertensive and Coronary Vessel Dilator Applications
- Antihypertensive Agents and Coronary Vessel Dilators: 1,4-Dihydropyridines, with substitutions similar to “1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one”, are known for their role as antihypertensive agents and coronary vessel dilators. These compounds are prepared through condensation reactions involving enamines and ylidene acid esters (Abernathy, 1978), (Schneiders & Zimmer, 1991).
Photochemical Properties and Electron Transfer
- Photochemistry and Electron Transfer: Research into the photochemical reactions of 1,4-dihydropyridines, which include drugs like nifedipine and nisoldipine, demonstrates that these compounds, including their isomers, undergo electron transfer leading to various photoproducts. This involves the formation of nitrosophenylpyridines through photochemical parameters determination (Fasani, Dondi, Ricci & Albini, 2006).
Electrochemical Properties and Reduction Behavior
- Electrochemical Studies and Radical Formation: Electrochemical research on 4-(nitrophenyl) substituted 1,4-dihydropyridines indicates the generation of nitro radical anions in aprotic media, showing significant insights into the electrochemical behaviors of these compounds. This study provides valuable information about the chemical reactivity and stability of radical intermediates (Squella, Jiménez, Bollo & Núñez-Vergara, 1997).
Synthesis of Metabolites and Derivatives
- Synthesis of Metabolites and Derivatives: The synthesis and identification of metabolites of related 1,4-dihydropyridine compounds, like benidipine hydrochloride, show their relevance in pharmacological studies. These studies are crucial for understanding the metabolic pathways and potential therapeutic applications (Muto, Kuroda, Kawato, Nishikawa & Nakamizo, 1988).
Antitubercular Activity
- Antitubercular Activity: Recent studies indicate that 1,4-dihydropyridine-3, 5-dicarboxamide derivatives possess significant anti-tubercular activity. The synthesis of new derivatives and their efficacy against mycobacterium tuberculosis highlight the potential therapeutic applications of these compounds in treating tuberculosis (Iman et al., 2015).
Structural Analysis and Crystallography
- Molecular Crystal Structure Analysis: Studies on the molecular crystal structure of dihydropyridine derivatives contribute to the understanding of their pharmacological properties. These structural analyses are essential for the development of more effective pharmacological agents (Maru & Shah, 2013).
Calcium Channel Antagonist Activity
- Calcium Channel Antagonism: Some 1,4-dihydropyridines are known to act as calcium channel antagonists, demonstrating therapeutic potential in cardiovascular diseases. The relationship between their structure and activity is crucial for the design of new drugs (Wang, Herbette & Rhodes, 1989).
特性
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-5-4-9(7-11(10)15(17)18)8-14-6-2-1-3-12(14)16/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAFFAHNLBIJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



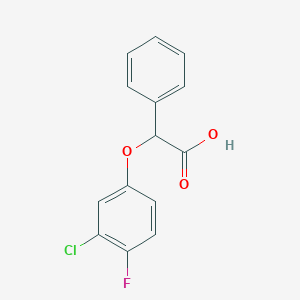
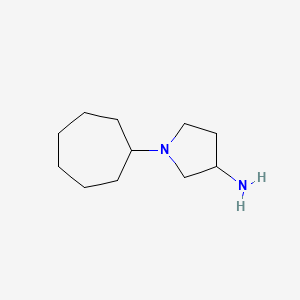
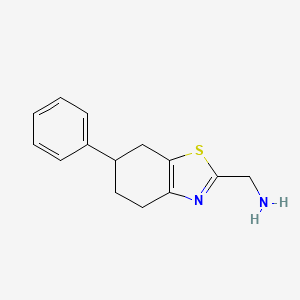
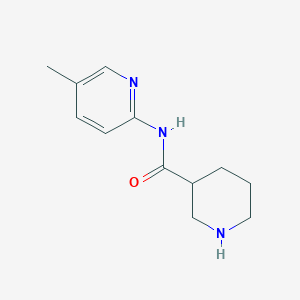
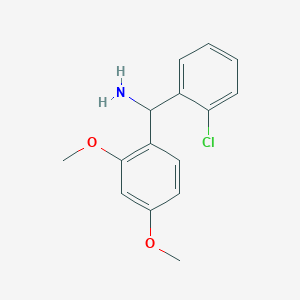
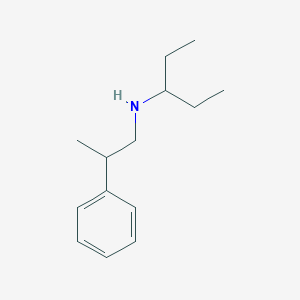
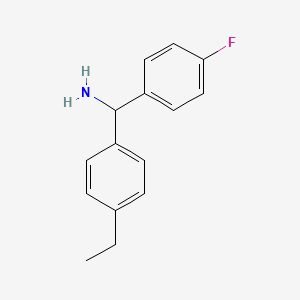
![2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid](/img/structure/B1420259.png)
![N-{[4-(1H-pyrazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420261.png)
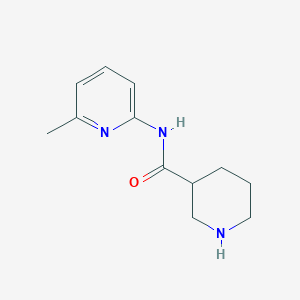
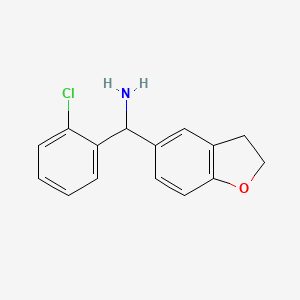
![(3-Methylbutan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B1420266.png)
![1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one](/img/structure/B1420269.png)
